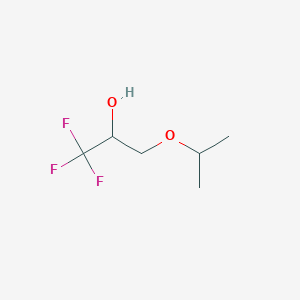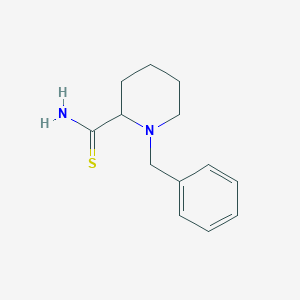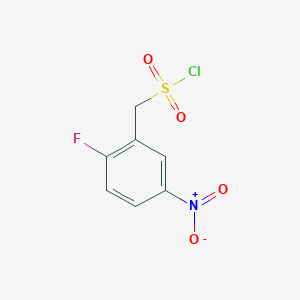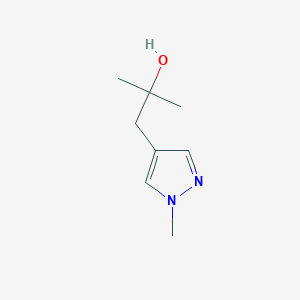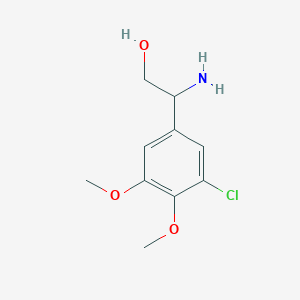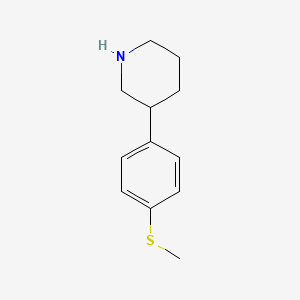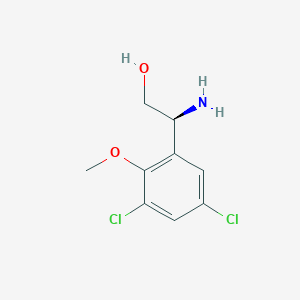![molecular formula C15H13N5O3S B13609482 N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide is a compound that features both imidazole and pyridine rings, which are known for their broad range of chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide typically involves the formation of the imidazole and pyridine rings followed by their coupling with a benzamide derivative. Common synthetic routes include:
Formation of Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia or other nitrogen-containing compounds.
Formation of Pyridine Ring: Pyridine rings are often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.
Coupling Reactions: The final step involves coupling the imidazole and pyridine rings with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the aforementioned routes, optimized for yield and purity. This would include the use of automated reactors and purification systems to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the sulfonamide group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of nitro groups would yield corresponding amines .
科学的研究の応用
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide has several scientific research applications:
作用機序
The mechanism of action of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by competing with the natural substrate for binding .
類似化合物との比較
Similar Compounds
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: An inhibitor of FLT3-ITD and BCR-ABL pathways.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Evaluated for anti-tubercular activity.
Uniqueness
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide is unique due to its combination of imidazole and pyridine rings, which confer a broad range of biological activities. Its sulfonamide group further enhances its potential as an enzyme inhibitor, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C15H13N5O3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
N-(6-imidazol-1-ylpyridin-3-yl)-4-sulfamoylbenzamide |
InChI |
InChI=1S/C15H13N5O3S/c16-24(22,23)13-4-1-11(2-5-13)15(21)19-12-3-6-14(18-9-12)20-8-7-17-10-20/h1-10H,(H,19,21)(H2,16,22,23) |
InChIキー |
BQYQQODSGAWYAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)N3C=CN=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


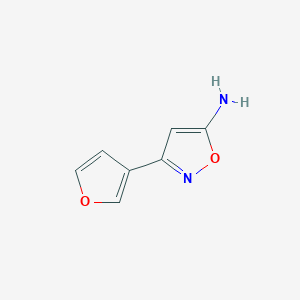

![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)

